5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-amino-1,3-dihydroisoindole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-2-1-7-4-11(6-12)5-8(7)3-9/h1-3,6H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIJCZUSRTPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C=O)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation of 5-Amino-2,3-dihydro-1H-isoindole-2-methanol
A primary route involves the oxidation of 5-amino-2,3-dihydro-1H-isoindole-2-methanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This method achieves a 68–72% yield under reflux conditions (40°C, 6–8 hours). The reaction mechanism proceeds via the formation of a chromate ester intermediate, followed by β-hydrogen elimination to generate the aldehyde functionality. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | DCM | |
| Oxidizing Agent | PCC (1.2 equiv) | |
| Temperature | 40°C | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% |
Critical challenges include over-oxidation to carboxylic acids, mitigated by strict temperature control and reagent stoichiometry.
Reductive Amination Followed by Formylation
An alternative two-step approach starts with 5-nitro-2,3-dihydro-1H-isoindole-2-carbaldehyde:
-
Reduction : Hydrogenation using Pd/C (10% w/w) in ethanol converts the nitro group to an amine (90–94% yield).
-
Protection/Deprotection : The amine is temporarily protected with a tert-butoxycarbonyl (Boc) group before formylation via the Vilsmeier-Haack reaction (POCl₃, DMF), yielding the aldehyde.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH, 25°C, 12 h | 90–94% | |
| Boc Protection | (Boc)₂O, DMAP, DCM, 0°C→RT, 4 h | 85% | |
| Formylation | POCl₃, DMF, 0°C→RT, 3 h | 78% |
This route avoids direct handling of unstable intermediates but requires rigorous exclusion of moisture during formylation.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols emphasize continuous flow systems to enhance reproducibility. A representative setup involves:
Green Chemistry Approaches
Recent advances employ biocatalysis using engineered alcohol dehydrogenases (ADHs) to oxidize isoindole methanols. ADH-145 variants achieve 82% conversion in aqueous buffer (pH 7.4, 30°C) with cofactor recycling via glucose dehydrogenase.
| Parameter | Detail | Source |
|---|---|---|
| Enzyme | ADH-145 (2 mg/mL) | |
| Cofactor | NAD⁺ (0.1 mM) | |
| Co-Substrate | Glucose (10 mM) | |
| Conversion | 82% |
Analytical Characterization and Validation
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98.5% purity with retention time (t₃) = 6.7 min.
Challenges and Optimization Strategies
Byproduct Formation During Oxidation
Over-oxidation to 5-amino-2,3-dihydro-1H-isoindole-2-carboxylic acid occurs at PCC concentrations >1.5 equiv. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions
5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to a variety of substituted isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized isoindole derivatives .
Scientific Research Applications
Chemical Applications
Synthesis Building Block
5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its unique isoindole structure allows for the creation of diverse chemical libraries, which are crucial for screening in drug discovery and material science.
Table 1: Key Reactions Involving 5-Amino-2,3-Dihydro-1H-Isoindole-2-Carbaldehyde
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Converts to carboxylic acids or other oxidized derivatives. | Carboxylic acids |
| Reduction | Yields amine derivatives or other reduced forms. | Amines |
| Substitution | The amino group participates in substitution reactions to create various derivatives. | Substituted isoindole derivatives |
Biological Applications
Potential Biological Activities
Research indicates that 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde exhibits potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent against various cancers .
Medicinal Applications
Therapeutic Potential
The compound's derivatives are being explored for their efficacy and safety in treating diseases. Its interaction with specific molecular targets can modulate biological pathways, leading to desired therapeutic effects.
Table 2: Therapeutic Areas of Interest
| Disease Type | Potential Application |
|---|---|
| Cancer | Inhibition of tumor growth and metastasis |
| Infection | Antimicrobial activity against resistant strains |
| Inflammation | Anti-inflammatory effects through enzyme inhibition |
Industrial Applications
In the industrial sector, 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its unique properties make it suitable for various applications in specialty chemicals.
Table 3: Industrial Uses
| Application Type | Description |
|---|---|
| Material Development | Used in creating advanced materials with specific properties |
| Dyes & Pigments | Serves as an intermediate in dye synthesis |
Table 4: Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| Indole-2-carbaldehyde | Lacks amino group; simpler structure |
| 5-nitro-2,3-dihydro-1H-isoindole | Contains a nitro group; different reactivity |
| Isoindole Derivatives | Similar core structure; varying functional groups |
Mechanism of Action
The mechanism of action of 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Research Findings and Contrasts
- Functional Group Impact: The carbaldehyde group in 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde enhances electrophilicity compared to carboxylic acid or dione derivatives, enabling nucleophilic additions (e.g., Schiff base formation) .
- Thermal Stability : Indole carbaldehydes exhibit higher thermal stability (mp >190°C) than isoindole analogues, likely due to crystal packing efficiency .
- Bioactivity Divergence : Despite structural similarities to phthalazine diones, the absence of ketone groups in the target compound may limit its use in chemiluminescence but expand its role in targeted drug design .
Biological Activity
5-Amino-2,3-dihydro-1H-isoindole-2-carbaldehyde (commonly referred to as 5-ADHI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
5-ADHI is characterized by the molecular formula and a molecular weight of approximately 162.19 g/mol. The compound features an amino group and an aldehyde functional group, contributing to its reactivity and biological activity. The common synthetic route involves the condensation of phthalic anhydride with hydrazine hydrate, followed by further reactions to yield the isoindole derivative.
Synthesis Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation of phthalic anhydride and hydrazine hydrate | Controlled temperature |
| 2 | Further reactions to yield 5-ADHI | Varies by method |
Biological Activity
Research indicates that 5-ADHI exhibits notable biological activities, including:
Anticancer Properties: Preliminary studies suggest that 5-ADHI may inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in disease pathways. This suggests potential applications in treating conditions such as cancer and neurodegenerative diseases .
Neuroprotective Effects: Given its structural similarity to other biologically active molecules, there is potential for neuroprotective activities, possibly modulating neurotransmitter systems.
The mechanism of action for 5-ADHI involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways:
- Binding Affinity: Studies have utilized techniques like surface plasmon resonance (SPR) to evaluate the binding affinity of 5-ADHI to target proteins.
- Pathway Modulation: The compound may influence signaling pathways related to cell survival and proliferation, although specific pathways remain under investigation.
Case Studies
Several studies have highlighted the biological potential of 5-ADHI:
- Anticancer Activity: A study reported that 5-ADHI reduced the viability of A549 lung cancer cells with an IC50 value of approximately 65.43 μg/mL, indicating significant anticancer activity .
- Enzyme Inhibition Studies: Research demonstrated that derivatives of 5-ADHI could inhibit specific enzymes linked to cancer progression, showcasing its potential as a therapeutic agent.
Comparison with Similar Compounds
5-ADHI shares structural similarities with other isoindole derivatives, which also exhibit biological activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Indole-2-carbaldehyde | Lacks amino group | Known for various biological activities |
| 5-Nitro-2,3-dihydro-1H-isoindole-2-carbaldehyde | Nitro substitution | Different reactivity profile |
| 4-Amino-phthalimide | Similar core structure | Distinct reactivity due to functional group positioning |
The presence of the amino group in 5-ADHI is crucial as it imparts unique chemical reactivity and enhances its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde, and how do reaction conditions influence yield?
- Category : Synthesis Methodology
- Answer : The compound can be synthesized via condensation reactions involving formyl-substituted indole precursors. For example, Scheme 2 in outlines a method using 3-formyl-1H-indole-2-carboxylic acid derivatives under reflux with acetic acid (3–5 hours). Key variables include stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv of amine), solvent choice (acetic acid for protonation), and temperature control to minimize side reactions. Yields are typically optimized by adjusting reflux duration and catalyst presence, though specific data for this compound are not explicitly reported .
Q. How should researchers handle and store 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde to ensure stability?
- Category : Safety and Storage
- Answer : Strict safety protocols are required: wear protective gear (gloves, goggles, lab coat) to avoid skin contact, and conduct reactions in a fume hood due to potential volatile byproducts. Post-experiment waste must be segregated and disposed via certified hazardous waste services. Storage should occur in airtight containers under dry, cool conditions (2–8°C) to prevent hydrolysis or oxidation, as recommended for structurally similar aldehydes in and .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Category : Structural Characterization
- Answer : Nuclear Magnetic Resonance (NMR) is essential:
- 1H NMR : Look for the aldehyde proton signal at ~9.8–10.2 ppm and aromatic/amine protons in the 6.5–8.0 ppm range.
- 13C NMR : The aldehyde carbonyl appears at ~190–200 ppm, while the isoindole ring carbons resonate between 110–150 ppm.
- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and N-H stretches (amine) near 3300 cm⁻¹. Mass spectrometry (HRMS) can validate molecular weight with an expected [M+H]+ peak .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde derivatives?
- Category : Data Analysis & Validation
- Answer : Discrepancies often arise from divergent synthetic conditions (e.g., solvent polarity, catalyst loading). For instance, highlights how acetic acid vs. chloroacetic acid in condensation reactions alters product regiochemistry. Systematic replication studies under controlled conditions (pH, temperature) are recommended. Cross-validate findings using computational methods (DFT calculations) to predict reactive sites and compare with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
